Cas no 768-22-9 (Indene oxide)

Indene oxide is a versatile epoxide compound derived from indene, commonly utilized as an intermediate in organic synthesis and pharmaceutical manufacturing. Its strained three-membered epoxide ring confers high reactivity, making it valuable for ring-opening reactions, polymerization, and the production of fine chemicals. The compound’s stability under controlled conditions ensures consistent performance in synthetic applications. Indene oxide is particularly useful in the development of resins, adhesives, and specialty polymers due to its ability to enhance cross-linking and material properties. Its well-defined structure and purity make it a reliable choice for research and industrial processes requiring precise chemical transformations.
Indene oxide structure
Indene oxide structure
商品名:Indene oxide
CAS番号:768-22-9
MF:C9H8O
メガワット:132.15922
MDL:MFCD00046870
CID:39831
PubChem ID:92838

Indene oxide 化学的及び物理的性質

名前と識別子

    • Indene oxide
    • Indan epoxide
    • Indonaphthene oxide
    • 1,2-Epoxyindan
    • 1,2-epoxyindane
    • 1H-Indene,1,2-epoxy-2,3-dihydro
    • 2,3-Dihydro-2,3-epoxy-1H-indene
    • 2,3-epoxy-indane
    • cis-1,2-epoxyindan
    • Indan,2-epoxy-
    • BDBM50286812
    • Indan, epoxide
    • F51253
    • Indene-1,2-oxide
    • SY272668
    • Z278165226
    • 1H-Indene, 1,2-epoxy-2,3-dihydro-
    • AI3-05988
    • 080U5Q5IYI
    • 1,2-EPOXY-2,3-DIHYDROINDENE
    • 1a,6a-dihydro-6H-indeno [1,2-b] oxirene
    • SCHEMBL2696782
    • 6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-
    • CHEMBL170741
    • Indene epoxide
    • DTXSID30871806
    • AS-81909
    • 6,6a-Dihydro-1ah-indeno[1,2-b]oxirene #
    • J313.589F
    • 6,6a-Dihydro-1ah-indeno[1,2-b]oxirene
    • AKOS000144797
    • 1,2-Epoxy-2,3-dihydro-1-H indene
    • UNII-080U5Q5IYI
    • 6H-Indeno(1,2-b)oxirene, 1a,6a-dihydro-
    • Q27236339
    • NSC 31261
    • 1H-Indene,2-epoxy-2,3-dihydro-
    • NSC-31261
    • 6,6a-Dihydro-1aH-1-oxa-cyclopropa[a]indene
    • 6H-Indeno[1, 1a,6a-dihydro-
    • NSC31261
    • Indan, 1,2-epoxy-
    • FT-0651134
    • 6H-Indeno[1,2-b]oxirene, 1a,6a-dihydro-
    • 1aH,6H,6aH-indeno[1,2-b]oxirene
    • EN300-91179
    • 768-22-9
    • MFCD00046870
    • MDL: MFCD00046870
    • インチ: InChI=1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2
    • InChIKey: UKGCFMYYDATGNN-UHFFFAOYSA-N
    • ほほえんだ: C12OC1CC1C2=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 132.05800
  • どういたいしつりょう: 132.057515
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.1255
  • ゆうかいてん: 24.5°C
  • ふってん: 184.08°C (rough estimate)
  • フラッシュポイント: 226.9 °C at 760 mmHg
  • 屈折率: 1.5610 (estimate)
  • PSA: 12.53000
  • LogP: 1.68260

Indene oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D604012-5g
Indene oxide
768-22-9 98%
5g
$675 2023-05-16
Enamine
EN300-91179-0.05g
1aH,6H,6aH-indeno[1,2-b]oxirene
768-22-9 95.0%
0.05g
$136.0 2025-03-21
Enamine
EN300-91179-0.1g
1aH,6H,6aH-indeno[1,2-b]oxirene
768-22-9 95.0%
0.1g
$203.0 2025-03-21
Aaron
AR005UTM-2.5g
6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-
768-22-9 95%
2.5g
$2025.00 2023-12-14
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC11746-10g
6,6a-dihydro-1aH-indeno[1,2-b]oxirene
768-22-9 95%
10g
$1100 2023-09-07
Aaron
AR005UTM-500mg
6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-
768-22-9 95%
500mg
$822.00 2023-12-14
Aaron
AR005UTM-5g
6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-
768-22-9 95%
5g
$2984.00 2023-12-14
1PlusChem
1P005ULA-250mg
6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-
768-22-9 95%
250mg
$305.00 2024-04-21
1PlusChem
1P005ULA-1g
6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-
768-22-9 95%
1g
$608.00 2024-04-21
Aaron
AR005UTM-10g
6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-
768-22-9 95%
10g
$4413.00 2023-12-14

Indene oxide 合成方法

Indene oxide 関連文献

Indene oxideに関する追加情報

Introduction to Indene Oxide (CAS No. 768-22-9)

Indene oxide, chemically known as 1-indanone oxide, is a significant organic compound with the molecular formula C10H8O. Its CAS number, 768-22-9, uniquely identifies it in the chemical industry and research communities. This compound has garnered considerable attention due to its versatile applications in pharmaceuticals, agrochemicals, and material science. The synthesis and reactivity of indene oxide make it a valuable intermediate in organic synthesis, particularly in the development of complex molecular structures.

The structural framework of indene oxide consists of a benzene ring fused with a cyclopentane ring, with an oxygen atom incorporated into the system. This unique configuration imparts distinct chemical properties that make it useful in various synthetic pathways. The presence of the ketone oxide functionality allows for diverse transformations, including epoxide ring-opening reactions, which are pivotal in constructing biologically active molecules.

In recent years, research on indene oxide has expanded significantly, particularly in the realm of drug discovery. The compound's ability to act as a precursor for heterocyclic compounds has been exploited in the synthesis of novel pharmaceuticals. For instance, derivatives of indene oxide have been investigated for their potential anti-inflammatory and antimicrobial properties. These studies leverage the compound's reactivity to introduce functional groups that enhance biological activity.

One of the most intriguing aspects of indene oxide is its role in catalytic processes. Researchers have demonstrated that indene oxide can serve as a ligand or intermediate in transition metal-catalyzed reactions. These reactions are crucial for forming carbon-carbon bonds efficiently, a cornerstone of modern organic synthesis. The compound's stability under various reaction conditions makes it an attractive candidate for industrial applications where high yields and selectivity are paramount.

The pharmaceutical industry has also explored the use of indene oxide in the development of therapeutic agents. Its structural motif is found in several natural products and drug candidates, suggesting its importance in medicinal chemistry. For example, researchers have synthesized analogs of indene oxide that exhibit inhibitory effects on specific enzymes involved in disease pathways. This underscores the compound's potential as a scaffold for drug design.

Beyond pharmaceuticals, indene oxide finds applications in material science. Its ability to polymerize or form coordination complexes with metals makes it useful in creating advanced materials with tailored properties. These materials can range from catalysts to functional coatings, demonstrating the broad utility of indene oxide across multiple disciplines.

The synthesis of indene oxide typically involves oxidation reactions starting from indene or related precursors. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making indene oxide more accessible for industrial use. Additionally, green chemistry principles have been applied to develop more sustainable routes for producing this compound, reducing environmental impact while maintaining high chemical yields.

In conclusion, Indene Oxide (CAS No. 768-22-9) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it a valuable building block for synthesizing complex molecules. As research continues to uncover new applications and synthetic strategies for indene oxide, its importance is likely to grow further, solidifying its role as a key player in modern chemistry.

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